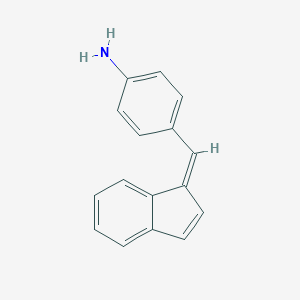

p-Toluidine, alpha-inden-1-ylidene-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

P-Toluidine, alpha-inden-1-ylidene- is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.

The exact mass of the compound p-Toluidine, alpha-inden-1-ylidene- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83092. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-Toluidine, alpha-inden-1-ylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Toluidine, alpha-inden-1-ylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

p-Toluidine derivatives have been investigated for their potential pharmacological activities. The compound's structural features allow it to participate in multicomponent reactions (MCRs), which are valuable in synthesizing complex molecules relevant to drug discovery.

Case Study: Synthesis of Indole Derivatives

Recent studies have demonstrated the utility of p-toluidine in the synthesis of indole-based compounds, which are crucial in medicinal chemistry due to their presence in numerous pharmaceutical agents. For instance, a one-pot MCR involving p-toluidine yielded indole-fused heterocycles, showcasing its versatility as a building block for biologically active molecules .

Organic Synthesis

p-Toluidine, alpha-inden-1-ylidene- plays a significant role in organic synthesis as a reagent or catalyst in various chemical transformations.

Case Study: Chromone-Fused Pyrimidine Synthesis

Zhang et al. reported a method using p-toluidine to synthesize chromone-fused pyrimidines via a microwave-assisted reaction. The process achieved high yields and demonstrated the compound's effectiveness in facilitating complex organic reactions under mild conditions .

Materials Science

In materials science, p-toluidine derivatives are explored for their electronic properties and potential applications in sensors and bioimaging.

Applications in Biosensing

The compound's ability to form stable complexes with various substrates makes it suitable for biosensing applications. Studies indicate that indane derivatives can be utilized for detecting specific biomolecules, enhancing the sensitivity and selectivity of biosensors .

Chemical Properties and Reaction Mechanisms

The reactivity of p-toluidine, alpha-inden-1-ylidene- is attributed to its functional groups, which can engage in electrophilic aromatic substitution and nucleophilic addition reactions. This reactivity is harnessed in the synthesis of various heterocycles and complex organic frameworks.

Data Table: Summary of Applications

Eigenschaften

CAS-Nummer |

487-61-6 |

|---|---|

Molekularformel |

C16H13N |

Molekulargewicht |

219.28 g/mol |

IUPAC-Name |

4-[(E)-inden-1-ylidenemethyl]aniline |

InChI |

InChI=1S/C16H13N/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,17H2/b14-11+ |

InChI-Schlüssel |

GISMNWZLKDONAA-SDNWHVSQSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N |

Isomerische SMILES |

C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.